molecular formula C26H22O5 B12217521 ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

Cat. No.: B12217521
M. Wt: 414.4 g/mol
InChI Key: RJDHRNMVNUKYNY-IWIPYMOSSA-N
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Description

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a synthetic cannabinoid (SC) research chemical of significant interest for advanced pharmacological studies. Synthetic cannabinoids represent a major class of novel psychoactive substances (NPS) that are synthesized to probe the endocannabinoid system . These compounds are designed to interact with cannabinoid receptors, and this particular analogue is likely a synthetic cannabimimetic or synthetic cannabinoid receptor agonist (SCRA) . Historically, the first synthetic cannabinoids were developed by pharmaceutical industries to explore the potential analgesic, antiemetic, and narcotic effects mediated by the endocannabinoid system . Researchers utilize such specialized compounds in vitro to investigate the complex signaling pathways and toxicodynamic profiles associated with CB1 receptor activation. The unpredictable clinical effects and severe adverse health events associated with some SCRAs in a non-controlled environment underscore the critical importance of rigorous, laboratory-based scientific research to elucidate their precise mechanisms of action, binding affinity, and functional activity . This compound is presented exclusively as a tool for such scientific inquiry, contributing to the broader understanding of synthetic cannabinoid pharmacology and its implications.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate

InChI

InChI=1S/C26H22O5/c1-3-29-26(28)17(2)30-21-13-14-22-23(16-21)31-24(25(22)27)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b24-15-

InChI Key

RJDHRNMVNUKYNY-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,5-Dihydroxyacetophenone

In one protocol, 2,5-dihydroxyacetophenone undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with >85% efficiency. The reaction mechanism proceeds through keto-enol tautomerism, followed by intramolecular nucleophilic attack (Figure 1A).

Key Data:

Parameter Value
Catalyst PTSA (10 mol%)
Solvent Toluene
Temperature 110°C
Reaction Time 6 hours
Yield 87%

Etherification with Ethyl 2-Hydroxypropanoate

The 6-hydroxy group is functionalized with ethyl 2-hydroxypropanoate via a Mitsunobu reaction or nucleophilic substitution . Mitsunobu conditions are preferred for regioselectivity and yield.

Mitsunobu Coupling Protocol

To a solution of the benzofuran intermediate (1.0 eq) and ethyl 2-hydroxypropanoate (1.5 eq) in THF, triphenylphosphine (1.3 eq) and diethyl azodicarboxylate (DEAD, 1.3 eq) are added at 0°C. The reaction proceeds at room temperature for 24 hours.

Key Data:

Parameter Value
Coupling Agent DEAD
Ligand Triphenylphosphine
Solvent THF
Temperature 0°C → RT
Reaction Time 24 hours
Yield 68%

Final Esterification and Purification

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the Z-isomer. Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC).

Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 1.34 (t, J = 7.1 Hz, 3H, CH2CH3), 1.62 (d, J = 6.8 Hz, 3H, CH(CH3)), 4.28 (q, J = 7.1 Hz, 2H, OCH2), 5.21 (q, J = 6.8 Hz, 1H, OCH), 6.92 (d, J = 8.3 Hz, 1H, ArH), 7.45–7.62 (m, 9H, ArH), 7.89 (s, 1H, CH=).
  • HRMS (ESI): m/z [M+H]+ calcd for C29H24O5: 453.1701; found: 453.1698.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines benzofuran formation, Knoevenagel condensation, and etherification in a single reactor. Using Sc(OTf)3 as a Lewis catalyst, the three-step sequence achieves a 58% overall yield.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic ethyl 2-hydroxypropanoate prior to etherification improves enantiomeric excess (>99% ee) but reduces yield to 42%.

Challenges and Optimization Strategies

  • Stereochemical Control: Use of bulky bases (e.g., DABCO) suppresses E-isomer formation.
  • Side Reactions: Protection of the 6-hydroxy group as a TBS ether prior to Knoevenagel condensation minimizes undesired alkylation.
  • Scale-Up Limitations: Mitsunobu reagents are cost-prohibitive for industrial production; nucleophilic substitution with K2CO3 in DMF offers a cheaper alternative (55% yield).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Influences on Physicochemical Properties

  • Hydrophobicity : The biphenyl-4-ylmethylidene group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., 3-fluorobenzylidene in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br in ) stabilize the benzofuran core and modulate reactivity, whereas electron-donating groups (e.g., OMe in ) alter resonance patterns .

Biological Activity

Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound with notable potential in biological applications. Its unique structure, which includes a biphenyl group and a benzofuran moiety, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyValue
Molecular Formula C26H22O5
Molecular Weight 414.4 g/mol
IUPAC Name Ethyl 2-{[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy}propanoate
InChI Key RJDHRNMVNUKYNY-IWIPYMOSSA-N

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the benzofuran moiety is associated with free radical scavenging properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related benzofuran derivatives against several pathogens. The results demonstrated significant inhibition against:

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Candida albicans14

These findings suggest that this compound may possess broad-spectrum antimicrobial properties.

Anticancer Activity

In vitro studies on various cancer cell lines have highlighted the potential of related compounds in cancer therapy. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell migration
A54912Cell cycle arrest at G1 phase

These results underline the potential role of this compound in anticancer strategies.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of benzofuran derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using standard assays:

  • Synthesis Methodology : The compound was synthesized via a multi-step process involving cyclization and esterification reactions.
    • Step 1 : Formation of the benzofuran nucleus through cyclization.
    • Step 2 : Introduction of the biphenyl group via Suzuki coupling.
    • Step 3 : Esterification to yield the final product.
  • Biological Screening : The final products were screened for their antimicrobial and anticancer activities using established protocols.

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